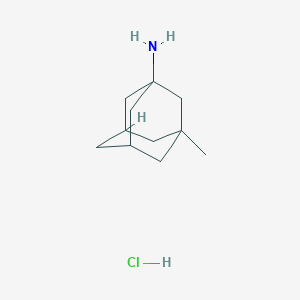

3-Methyladamantan-1-amine hydrochloride

Descripción general

Descripción

Synthesis Analysis

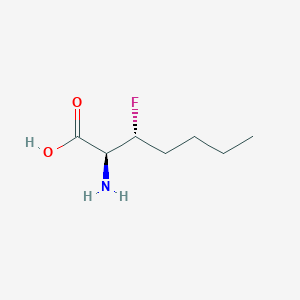

The synthesis of adamantane derivatives can be complex, involving multiple steps and specific conditions. Paper describes the electrochemical synthesis of methyl-3,5,7-trifluoroadamantane-1-carboxylate, a precursor to trifluoroamantadine. This process involves the electrochemical fluorination of methyl adamantane-1-carboxylate in a pyridine–5HF medium under constant current conditions. The product is then extracted, and the reaction medium is recycled for repeated use. Paper details an efficient synthesis of 1-aminoadamantane derivatives through aza-Prins cyclization of oximes derived from 1,3-adamantanediol. This method yields various 3-substituted 1-(alkoxyamino)adamantanes, which upon reduction, provide access to 1-aminoadamantane and chiral 2,5-disubstituted derivatives.

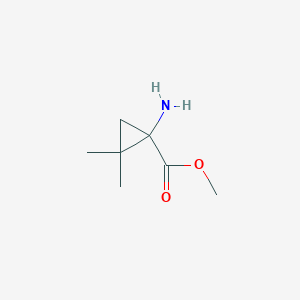

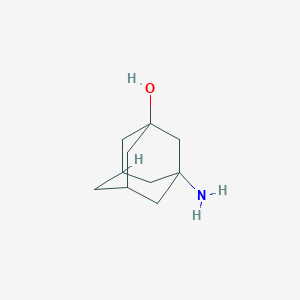

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by a rigid, three-dimensional framework that resembles the diamond lattice. This structure is responsible for the high thermal stability and low reactivity of these compounds. While the papers do not directly analyze the molecular structure of 3-methyladamantan-1-amine hydrochloride, the synthesis methods described suggest that the adamantane core is functionalized with different substituents, which can influence the overall properties of the molecule.

Chemical Reactions Analysis

The chemical reactions involving adamantane derivatives typically require specific conditions due to the stability of the adamantane cage. In paper , the electrochemical fluorination is a key reaction that introduces fluorine atoms into the adamantane structure. In paper , the aza-Prins cyclization is a crucial step for constructing the adamantane framework with nitrogen-containing substituents. These reactions are significant for the synthesis of various adamantane derivatives with potential pharmacological applications.

Physical and Chemical Properties Analysis

Adamantane derivatives exhibit a range of physical and chemical properties that are influenced by their molecular structure and substituents. The cage-like structure contributes to their high melting points, low solubility in water, and resistance to thermal and chemical degradation. The specific properties of 3-methyladamantan-1-amine hydrochloride would depend on the presence of the methyl and amine groups, as well as the hydrochloride salt form, which could affect its solubility, reactivity, and potential biological activity.

Aplicaciones Científicas De Investigación

If you have access to such resources, you might want to look for information about the compound’s use in fields like life science, material science, chemical synthesis, chromatography, and analytical research . These are common fields where such compounds might be used.

-

Neurological Research

- As an analogue of Memantine, “3-Methyladamantan-1-amine hydrochloride” could potentially be used in neurological research, particularly in the study of neurodegenerative diseases like Alzheimer’s .

- Memantine works by blocking NMDA receptors in the brain, which prevents the overstimulation of these receptors by the neurotransmitter glutamate. Overstimulation can lead to neuronal damage, so blocking these receptors can help protect neurons .

- The exact methods of application would depend on the specific experimental design, but could involve administering the compound to laboratory animals or using it in cell cultures .

-

Pharmaceutical Development

- Given its relation to medicinal agents, “3-Methyladamantan-1-amine hydrochloride” could potentially be used in the development of new drugs .

- This could involve using the compound as a starting point for the synthesis of new compounds, or studying its properties and effects to gain insights that could guide the development of new drugs .

- The methods of application would likely involve a combination of chemical synthesis, in vitro testing, and possibly preclinical trials .

Safety And Hazards

Propiedades

IUPAC Name |

3-methyladamantan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N.ClH/c1-10-3-8-2-9(4-10)6-11(12,5-8)7-10;/h8-9H,2-7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITBNCXKULHPMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)CC(C3)(C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyladamantan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyridine](/img/structure/B132010.png)